1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzodioxane, a bicyclic structure consisting of a benzene ring fused with a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile.
Hydrolysis: Alkaline hydrolysis of the nitrile group yields the corresponding carboxylic acid.
Conversion to Carbonyl Chloride: The carboxylic acid is then converted to carbonyl chloride.
Reaction with Diamines: The carbonyl chloride reacts with N,N-dialkylalkane-α,ω-diamines to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso and nitro compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cholinesterases and lipoxygenases.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: A related compound with a ketone functional group.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: An amine derivative with similar structural features.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine is unique due to its dual amine groups, which provide versatility in chemical reactions and potential biological activities. This distinguishes it from other benzodioxane derivatives that may lack these functional groups.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H14N2O2/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8H,3-4,6,11-12H2 |
InChI Key |
OEFHGMCGKZAGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CN)N |
Origin of Product |
United States |
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